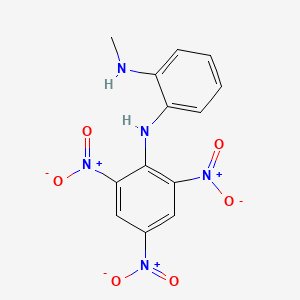
1,2-Benzenediamine, N-methyl-N'-(2,4,6-trinitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzene ring substituted with two amino groups, one of which is methylated, and a trinitrophenyl group. The unique structure of this compound makes it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- typically involves the nitration of N-methyl-1,2-benzenediamine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The reaction mixture is carefully monitored to maintain the desired temperature and prevent any side reactions. The final product is purified through recrystallization or chromatography techniques to achieve the required purity for industrial applications .
化学反应分析
Types of Reactions
1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding diamines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activities and signaling pathways, contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
1,2-Benzenediamine: Lacks the methyl and trinitrophenyl groups, making it less reactive in certain chemical reactions.
N-Methyl-1,2-benzenediamine: Similar structure but without the trinitrophenyl group, resulting in different chemical and biological properties.
1,2-Benzenediamine, 4-methyl-: Contains a methyl group at the 4-position instead of the trinitrophenyl group, leading to different reactivity and applications
Uniqueness
1,2-Benzenediamine, N-methyl-N’-(2,4,6-trinitrophenyl)- is unique due to the presence of both methyl and trinitrophenyl groups, which impart distinct chemical reactivity and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
63666-07-9 |
|---|---|
分子式 |
C13H11N5O6 |
分子量 |
333.26 g/mol |
IUPAC 名称 |
1-N-methyl-2-N-(2,4,6-trinitrophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H11N5O6/c1-14-9-4-2-3-5-10(9)15-13-11(17(21)22)6-8(16(19)20)7-12(13)18(23)24/h2-7,14-15H,1H3 |
InChI 键 |
WGXBBJVLCHXIPU-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















